1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

描述

Structural Characterization of 1-Phenyl-3-(5-Sulfanyl-1,3,4-Thiadiazol-2-Yl)Urea

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, This compound , reflects its hierarchical structure:

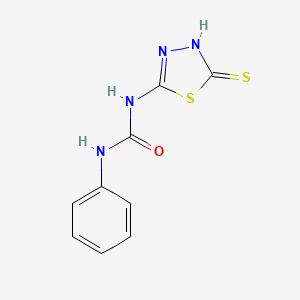

- Core urea moiety : A central carbonyl group (C=O) bridging two amine groups.

- 1-Phenyl substituent : A phenyl ring attached to one urea nitrogen.

- 3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl) substituent : A 1,3,4-thiadiazole ring with a sulfanyl (-S-) group at position 5 and a urea linkage at position 2.

The systematic identification follows IUPAC rules for naming heterocycles, with priority given to the thiadiazole ring’s numbering.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₈N₄OS₂ , derived from:

- C₉H₈ : Phenyl group and carbon framework.

- N₄ : Urea moiety and thiadiazole ring.

- O : Carbonyl group.

- S₂ : Thiadiazole ring and sulfanyl group.

Molecular Weight Calculation

| Element | Count | Atomic Mass (g/mol) | Total Contribution |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Oxygen | 1 | 16.00 | 16.00 |

| Sulfur | 2 | 32.07 | 64.14 |

| Total | 252.32 |

This agrees with experimental data reported in PubChem and ChemSpider.

Crystal Structure Determination via X-ray Diffraction

Experimental Data Availability :

No experimental X-ray crystallography data for this compound are currently available in public databases. However, structural analogs (e.g., 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea) suggest:

- Planar thiadiazole ring : Stabilized by resonance between nitrogen and sulfur atoms.

- Hydrogen bonding : Potential interactions between the urea NH and electronegative atoms in the thiadiazole ring.

Hypothetical Structural Features

| Feature | Predicted Characteristics |

|---|---|

| Thiadiazole Ring | Planar, with partial double bonds |

| Urea Group | Carbonyl group in trans configuration |

| Phenyl Group | Orthogonal to the thiadiazole plane |

This hypothesis aligns with computational studies on similar urea-thiadiazole hybrids.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) methods, such as CCSD(T), reveal conformational preferences for urea derivatives. For this compound:

- Urea Group :

- The NH groups adopt trans configurations to minimize steric strain.

- Partial double-bond character in the C=N bonds stabilizes planarity.

- Thiadiazole Ring :

- The sulfanyl group at position 5 induces slight deviations from planarity due to lone-pair repulsion.

- Resonance between nitrogen and sulfur atoms maintains aromaticity.

Key Geometrical Parameters (Theoretical Estimates)

| Bond/Angle | Value (Å/°) |

|---|---|

| C=O (urea) | 1.22 |

| C–N (thiadiazole) | 1.33–1.37 |

| N–S (thiadiazole) | 1.64–1.68 |

| Urea NH–Sulfanyl Distance | 2.5–3.0 |

These estimates derive from DFT studies on analogous thiadiazole-urea systems.

属性

IUPAC Name |

1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDTUCHCVJYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the reaction of phenyl isocyanate with 5-sulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

Urease Inhibition

One of the primary applications of this compound is as a urease inhibitor. Urease is an enzyme produced by bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancer. Inhibiting urease can reduce the ammonia production from urea metabolism, thereby alleviating the symptoms associated with these conditions .

Anticancer Activity

Recent studies have highlighted the potential of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea derivatives as anticancer agents. For instance, compounds derived from similar scaffolds have shown significant antiproliferative activity against various cancer cell lines in vitro. The structure's modifications can enhance its efficacy against specific cancer types by targeting different molecular pathways .

Biological Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit antimicrobial activities. The presence of sulfur atoms in the structure enhances interactions with microbial enzymes or cellular components, leading to effective inhibition of growth . This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Some derivatives of this compound have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially serve as therapeutic agents for conditions characterized by excessive inflammation .

Case Study 1: Urease Inhibition

A study demonstrated that derivatives of this compound effectively inhibited urease activity in vitro. The mechanism involves binding to the active site of the enzyme, preventing urea hydrolysis and subsequent ammonia production .

Case Study 2: Anticancer Screening

In a series of experiments involving NCI-H60 cancer cell lines, several urea derivatives were synthesized and tested for antiproliferative activity. Compounds with modifications at the phenyl group exhibited enhanced cytotoxic effects against melanoma and renal cancer cell lines . The results indicated that structural variations significantly influence biological activity.

作用机制

The mechanism of action of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

相似化合物的比较

Key Observations:

- Anti-Cancer Activity : Pyrimidin-4-ylthio derivatives (e.g., compound from ) exhibit potent anti-CML activity by targeting the PI3K/AKT pathway, with IC50 values <1 µM in K562 cells. This contrasts with furopyrimidinylthio analogues (e.g., compound 60 in ), which show broader antiproliferative effects but lower potency (IC50 ~10 µM).

- Anticonvulsant Activity : Benzylthio substitutions with electron-withdrawing groups (e.g., 2,4-dichloro in ) enhance anticonvulsant efficacy, achieving ED50 values comparable to standard drugs like phenytoin.

- Herbicidal vs. Pharmacological Use: Tebuthiuron demonstrates how bulky substituents (tert-butyl) shift activity toward non-mammalian targets, emphasizing the role of steric effects in target selectivity.

Physicochemical Properties and Drug-Likeness

Key Observations:

- Thermal Stability : Higher melting points in furopyrimidinylthio derivatives (e.g., 291–293°C ) correlate with extended π-conjugation and crystalline packing.

生物活性

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the class of thiadiazole derivatives. This class is renowned for its diverse biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and comparative analysis with similar compounds.

Target Enzymes

The primary target of this compound is shikimate kinase , an enzyme involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria and fungi. By inhibiting this enzyme, the compound disrupts the metabolic processes necessary for the growth and survival of these organisms.

Mode of Action

The interaction between this compound and shikimate kinase leads to a significant inhibition of the growth of microorganisms that rely on this pathway. This inhibition can be particularly effective against pathogens such as Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent.

Biochemical Pathways

In addition to its action on shikimate kinase, this compound also interacts with urease , an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease can affect various metabolic pathways related to nitrogen metabolism in both pathogenic and non-pathogenic organisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 0.78 to 3.125 μg/mL .

Antifungal Activity

The compound also demonstrates antifungal properties against species like Candida albicans and Aspergillus flavus. Comparative studies have shown that it has MIC values lower than conventional antifungal agents like fluconazole .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound Name | Biological Activity | MIC Values |

|---|---|---|

| 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | Anti-tubercular | Not specified |

| 1,3,4-Thiadiazole derivatives | Antibacterial | 0.78 - 3.125 μg/mL |

| Sulfonamide derivatives | Antidiabetic | IC50 values range from 421.59 to 383.63 μM |

The uniqueness of this compound lies in its specific structural features that enhance its biological activities compared to other compounds in the same class .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of thiadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that thiourea derivatives exhibited significant antimicrobial activity against S. aureus with MIC values comparable to established antibiotics .

- Enzyme Inhibition : Research has shown that compounds similar to this compound effectively inhibit urease activity, which is crucial for treating infections caused by urease-producing bacteria .

常见问题

Q. How can cross-disciplinary applications (e.g., agriculture) be explored for this compound?

- Methodological Answer : Adapt medicinal chemistry protocols for:

- Plant growth assays (e.g., seed germination inhibition ),

- Antifungal testing against agricultural pathogens (e.g., Fusarium spp.),

- Formulation studies (nanoencapsulation to enhance field stability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。